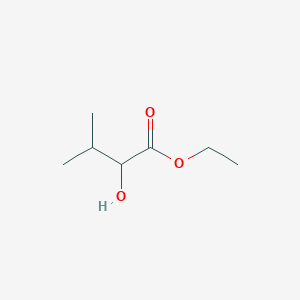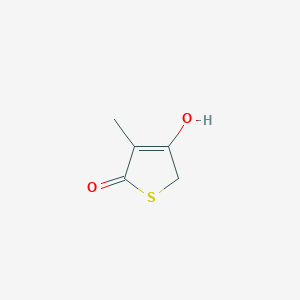
DiOC16(3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dihexadecyloxacarbocyanine, commonly known as DiOC16(3), is a green fluorescent lipophilic cyanine dye. It is characterized by two C16 hydrocarbon chains, making it highly lipophilic. This compound is primarily used to stain cytoplasmic membranes and is known for its ability to detect cell membrane potential changes with high sensitivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihexadecyloxacarbocyanine involves the reaction of a carbocyanine dye with hexadecyl bromide under specific conditions. The reaction typically requires a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 3,3’-Dihexadecyloxacarbocyanine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is then formulated into various products for research and commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dihexadecyloxacarbocyanine primarily undergoes substitution reactions due to the presence of reactive sites on the cyanine dye structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve alkyl halides and polar aprotic solvents.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides result in the formation of alkylated cyanine dyes .
Wissenschaftliche Forschungsanwendungen
3,3’-Dihexadecyloxacarbocyanine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane dynamics and fluidity.
Biology: Employed in cell biology to stain and visualize cell membranes.
Medicine: Utilized in medical research to investigate cell membrane potential changes and to track cellular processes.
Industry: Applied in the development of diagnostic tools and imaging agents .
Wirkmechanismus
The mechanism of action of 3,3’-Dihexadecyloxacarbocyanine involves its incorporation into the lipid bilayer of cell membranes. The dye’s lipophilic nature allows it to integrate seamlessly into the membrane, where it fluoresces upon excitation. This fluorescence is used to monitor changes in membrane potential and to visualize membrane structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DiI (1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine): Another lipophilic cyanine dye used for membrane staining.
DiD (1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine): Similar to DiI but with different spectral properties.
DiR (1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindotricarbocyanine): Used for in vivo imaging due to its infrared fluorescence
Uniqueness
3,3’-Dihexadecyloxacarbocyanine is unique due to its specific excitation and emission wavelengths (484/501 nm), making it highly suitable for detecting cell membrane potential changes with high sensitivity. Its long hydrocarbon chains also provide enhanced membrane integration compared to shorter-chain analogs .
Eigenschaften
CAS-Nummer |
161433-32-1 |
|---|---|
Molekularformel |
C49H77ClN2O6 |
Molekulargewicht |
825.61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B1147896.png)



